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For Researchers, Scientists, and Drug Development Professionals

Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of ML399
and its analogs, potent inhibitors of Glutathione Peroxidase 4 (GPX4), in mouse models of

leukemia. ML399 and related compounds induce a form of iron-dependent programmed cell

death known as ferroptosis, offering a promising therapeutic strategy for leukemia, a disease

often characterized by resistance to conventional apoptosis-inducing agents. By inhibiting

GPX4, these molecules trigger the accumulation of lipid reactive oxygen species (ROS),

leading to oxidative damage and cell death in leukemia cells.

This document outlines the mechanism of action, detailed experimental protocols for

establishing leukemia mouse models and administering treatment, and summarizes key

quantitative data from relevant studies. The provided protocols and data are based on studies

conducted with the well-characterized GPX4 inhibitors ML210 and RSL3, which are structurally

and functionally analogous to ML399.

Mechanism of Action: GPX4 Inhibition and
Ferroptosis
ML399 and its analogs function by covalently binding to the selenocysteine residue in the

active site of GPX4, thereby inhibiting its enzymatic activity. GPX4 is a crucial enzyme that
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neutralizes lipid peroxides, protecting cells from oxidative damage. Its inhibition leads to the

following cascade of events, culminating in ferroptosis:

Inhibition of GPX4: ML399 directly inactivates GPX4.

Accumulation of Lipid ROS: Without functional GPX4, lipid hydroperoxides accumulate on

cellular membranes.

Iron-Dependent Fenton Reaction: Ferrous iron (Fe2+) reacts with lipid hydroperoxides in a

Fenton-like reaction, generating highly reactive lipid radicals.

Oxidative Damage: These radicals propagate a chain reaction of lipid peroxidation, leading

to widespread membrane damage.

Cell Death: The extensive membrane damage results in a loss of membrane integrity and

ultimately, cell death through ferroptosis.

This mechanism is particularly relevant in leukemia, where cancer cells often exhibit altered

iron metabolism and increased oxidative stress, rendering them more susceptible to ferroptosis

induction.
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Figure 1: Signaling pathway of ML399-induced ferroptosis.

Quantitative Data Summary
The following table summarizes the reported efficacy of GPX4 inhibitors in mouse models of

leukemia.
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Compound
Leukemia
Model

Dosing
Regimen

Key Findings Reference

ML210

GPX4-

knockdown

mouse model

Not specified

Extended

median survival

from 55 to 74

days.

[1]

RSL3

Myelodysplastic

Syndrome (MDS)

xenograft (SKM-

1 cells)

20 mg/kg,

intraperitoneally,

every two days

Markedly smaller

tumor volume

and weight

compared to

control.

RSL3

Head and Neck

Cancer xenograft

(HN3R cells)

100 mg/kg,

intratumorally,

twice a week for

20 days

Significantly

reduced tumor

volume when

combined with

trigonelline.

[2]

Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft
(PDX) Model of Acute Myeloid Leukemia (AML)
This protocol describes the establishment of an AML PDX model in immunodeficient mice, a

robust platform for evaluating the in vivo efficacy of novel therapeutic agents.[3][4]

Materials:

Primary AML patient bone marrow or peripheral blood mononuclear cells

NOD/scid/IL2Rγnull (NSG) mice (6-8 weeks old)

RPMI-1640 medium with 10% FBS

Phosphate-buffered saline (PBS)

Ficoll-Paque
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Human CD45 and mouse CD45 antibodies for flow cytometry

Red blood cell (RBC) lysis buffer

Procedure:

Cell Preparation:

Thaw cryopreserved primary AML cells rapidly in a 37°C water bath.

Wash the cells with RPMI-1640 medium and resuspend in PBS.

Perform a viable cell count using trypan blue exclusion.

Mouse Conditioning (Optional but Recommended):

Sublethally irradiate NSG mice with 200-250 cGy of total body irradiation 24 hours prior to

cell injection. This enhances engraftment.

Cell Transplantation:

Inject 1-5 x 106 viable AML cells in 100-200 µL of sterile PBS into the tail vein of each

NSG mouse.

Engraftment Monitoring:

Starting 4-6 weeks post-transplantation, monitor engraftment by performing flow cytometry

on peripheral blood collected from the tail vein.

Stain cells with fluorescently labeled anti-human CD45 and anti-mouse CD45 antibodies.

Successful engraftment is confirmed by the presence of a significant population of human

CD45+ cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AML PDX Model Establishment

Primary AML Patient Sample Isolate Mononuclear Cells

Intravenous Injection
(1-5 x 10⁶ cells/mouse)

Monitor Engraftment
(Flow Cytometry of Peripheral Blood)

NSG Mouse
(sublethally irradiated)

Engrafted Mouse
(hCD45+)

Click to download full resolution via product page

Figure 2: Workflow for establishing an AML PDX mouse model.

Protocol 2: In Vivo Administration of a GPX4 Inhibitor
(RSL3 as a representative analog of ML399)
This protocol provides a method for the formulation and administration of RSL3, a well-

characterized GPX4 inhibitor, to leukemia-bearing mice.

Materials:

RSL3 (or ML399)

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Sterile saline (0.9% NaCl)

Sterile syringes and needles

Drug Formulation:

Prepare a stock solution of RSL3 in DMSO.
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For in vivo administration, prepare a fresh formulation on the day of injection. A commonly

used vehicle for RSL3 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

saline.[2]

The final concentration of RSL3 should be calculated based on the desired dosage and the

injection volume (typically 100-200 µL per mouse).

Administration Protocol (based on an MDS xenograft model):

Animal Grouping: Once leukemia engraftment is confirmed (e.g., >1% human CD45+ cells in

peripheral blood), randomize mice into treatment and vehicle control groups.

Dosing:

Administer RSL3 at a dose of 20 mg/kg via intraperitoneal (IP) injection.

The vehicle control group should receive an equivalent volume of the drug-free vehicle.

Treatment Schedule:

Administer the treatment every two days for a predetermined period (e.g., 2-4 weeks).

Monitoring:

Monitor animal health and body weight daily.

Assess tumor burden weekly by flow cytometry of peripheral blood.

At the end of the study, harvest bone marrow and spleen to determine the percentage of

leukemic cells.

Monitor survival in a separate cohort of animals.
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Figure 3: Experimental workflow for in vivo treatment.

Conclusion
The induction of ferroptosis through the inhibition of GPX4 represents a compelling therapeutic

avenue for leukemia. While direct in vivo data for ML399 in leukemia mouse models is not yet

available, the information gathered from studies on its analogs, ML210 and RSL3, provides a

strong foundation for preclinical investigation. The protocols outlined in these application notes

offer a detailed framework for researchers to establish robust leukemia mouse models and to

formulate and administer GPX4 inhibitors for efficacy studies. The provided quantitative data,

although limited, demonstrates the potential of this therapeutic strategy to improve survival

outcomes. Further research is warranted to optimize dosing regimens, explore combination

therapies, and fully elucidate the therapeutic potential of ML399 and other GPX4 inhibitors in

the treatment of leukemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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